Methyl 5-bromo-2-chloro-3-methoxybenzoate
Description
Contextualization within Halogenated Aromatic Compound Chemistry
Halogenated aromatic compounds, molecules containing one or more halogen atoms bonded to an aromatic ring, are of paramount importance in medicinal chemistry and materials science. The incorporation of halogens such as bromine and chlorine can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 5-bromo-2-chloro-3-methoxybenzoate is a prime example of a highly functionalized member of this class, offering multiple reactive sites for further chemical transformations. The strategic placement of the bromo and chloro substituents allows for selective reactions, such as cross-coupling and nucleophilic substitution, which are fundamental tools in modern organic synthesis.
Significance as a Synthetic Intermediate in Organic Synthesis
The primary significance of this compound lies in its utility as a building block for the synthesis of high-value compounds, particularly in the pharmaceutical industry. It serves as a crucial intermediate in the preparation of novel diphenylmethane (B89790) derivatives that have been investigated as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). googleapis.comgoogleapis.comgoogleapis.com SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
The synthesis of this compound itself has been described in patent literature, starting from Methyl 2-amino-5-bromo-3-methoxybenzoate. googleapis.comgoogleapis.com The transformation is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide range of functionalities.
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagents | Product | Reaction Type |
| Methyl 2-amino-5-bromo-3-methoxybenzoate | 1. NaNO2, HCl 2. Cu(I)Cl | This compound | Sandmeyer Reaction |
Once formed, this compound can undergo further modifications. For instance, it can be demethylated using reagents like boron tribromide (BBr₃) to yield Methyl 5-bromo-2-chloro-3-hydroxybenzoate, another key intermediate in the synthesis of SGLT2 inhibitors. google.com It can also be hydrolyzed to its corresponding carboxylic acid, 5-bromo-2-chloro-3-methoxybenzoic acid, expanding its utility in amide coupling and other carboxylate-based transformations. google.comgoogle.com
Interactive Data Table: Reactions of this compound
| Reactant | Reagents | Product | Reaction Type |
| This compound | BBr₃ | Methyl 5-bromo-2-chloro-3-hydroxybenzoate | Demethylation |
| This compound | NaOH, H₂O, THF, MeOH | 5-bromo-2-chloro-3-methoxybenzoic acid | Hydrolysis |
Overview of Current Research Trends and Areas of Investigation
Current research involving this compound is predominantly centered on its application in the development of new therapeutic agents. The patent literature highlights its established role in the synthesis of SGLT2 inhibitors, indicating its importance in industrial pharmaceutical research and development. googleapis.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.com
While extensive academic studies focusing solely on this compound are limited, the broader research trends in medicinal chemistry suggest that such polysubstituted aromatic building blocks are highly sought after. The ongoing quest for novel drugs with improved efficacy and safety profiles necessitates the availability of versatile and well-characterized intermediates like this compound. Future investigations may explore its use in the synthesis of other classes of bioactive molecules or in the development of new synthetic methodologies that leverage its unique substitution pattern. The compound's utility in creating libraries of complex molecules for drug discovery screening is another potential area of future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDCTKBMXAVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Bromo 2 Chloro 3 Methoxybenzoate
Established Synthetic Pathways
Established synthetic routes typically involve the sequential modification of a benzoic acid derivative, leveraging classical organic reactions to introduce the required chloro, bromo, and methyl ester functionalities. The order and method of these introductions are critical for achieving the desired substitution pattern.
Bromination and Chlorination Strategies on Benzoic Acid Precursors
The direct halogenation of benzoic acid precursors is a fundamental strategy for introducing bromine and chlorine atoms onto the aromatic ring. The regiochemical outcome of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring, such as the carboxyl and methoxy (B1213986) groups.
The carboxyl group is a deactivating, meta-directing group, while the methoxy group is a powerful activating, ortho-, para-directing group. In a precursor like 3-methoxybenzoic acid, the combined influence of these groups directs incoming electrophiles. For bromination, reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst like ferric chloride are commonly employed. google.comgoogle.com For instance, the bromination of p-methylbenzoic acid results in the bromine atom adding to the position that is meta to the carboxylic acid and ortho to the methyl group. vaia.com Similarly, chlorination can be achieved using chlorine gas with a Lewis acid or N-chlorosuccinimide (NCS). google.com The choice of halogenating agent and reaction conditions, including the use of specific solvents like hexafluoroisopropanol (HFIP), can enhance reactivity and regioselectivity. organic-chemistry.orgnih.gov
Table 1: Examples of Halogenation Reactions on Benzoic Acid Derivatives
| Starting Material | Reagents | Major Product |
|---|---|---|
| p-Methylbenzoic Acid | Br₂, FeBr₃ | 3-Bromo-4-methyl-benzoic acid vaia.com |
| o-Benzenedicarboxylic Acid | Cl₂, FeCl₃ | 4-Chloro-1,2-benzenedicarboxylic acid vaia.com |
| p-Chlorobenzoic Acid | Br₂, FeBr₃ | 3-Bromo-4-chloro-benzoic acid vaia.com |
| m-Methoxybenzoic Acid | N-bromosuccinimide, H₂SO₄, KBr, Red P | 2-Bromo-5-methoxybenzoic acid google.com |
Esterification Methods for Methyl Benzoate (B1203000) Formation
The conversion of the carboxylic acid group to a methyl ester is a crucial step in the synthesis. The most common method for this transformation is Fischer esterification, which involves reacting the parent carboxylic acid (5-bromo-2-chloro-3-methoxybenzoic acid) with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. truman.edumdpi.com This is an equilibrium-driven process, and to maximize the yield of the methyl ester, it is often necessary to use a large excess of methanol or to remove the water formed during the reaction. truman.edu
The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the methyl ester is formed. truman.edu Solid acid catalysts, such as those based on zirconium or titanium, have also been developed to facilitate these esterifications, offering advantages in terms of catalyst recovery and reduced waste. mdpi.comresearchgate.net
Regioselective Introduction of Halogen Substituents
Achieving the specific 5-bromo, 2-chloro, 3-methoxy substitution pattern requires careful control of the reaction sequence and conditions. The powerful ortho-, para-directing effect of the methoxy group and the meta-directing effect of the carboxyl group are key considerations.
Starting with 3-methoxybenzoic acid, electrophilic halogenation would be directed by the methoxy group to the ortho (2- and 6-) and para (4-) positions. The carboxyl group would direct to the 5-position. Therefore, a direct, one-step halogenation to achieve the desired product is challenging. A more strategic approach involves introducing the substituents in a controlled sequence. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, using a directing group to guide the halogen to a specific position. nih.govrsc.org The use of specialized solvent systems, such as hexafluoroisopropanol (HFIP), can also promote high regioselectivity in halogenations with N-halosuccinimides without the need for a catalyst. organic-chemistry.org
Advanced Synthetic Approaches
Diazotization and Halogen Exchange Reactions (e.g., Sandmeyer-type Reactions)
The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgbyjus.com This approach is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org
In the context of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a plausible synthetic route would start with a 2-amino-5-bromo-3-methoxybenzoic acid derivative. The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com The resulting diazonium salt can then be treated with a copper(I) chloride (CuCl) solution to replace the diazonium group (-N₂⁺) with a chlorine atom, yielding the 5-bromo-2-chloro-3-methoxybenzoic acid core. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com A patent describes the preparation of 5-bromo-2-chloro-benzoic acid from a 5-bromo-2-aminobenzoic acid derivative through just such a diazotization and chlorination sequence, highlighting the industrial applicability of this method. epo.orgwipo.int
Table 2: Key Steps in a Sandmeyer Reaction Sequence
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization of primary aromatic amine | NaNO₂, HCl (or H₂SO₄), 0-5 °C byjus.com | Aryl diazonium salt [Ar-N₂⁺Cl⁻] |
| 2 | Halogen Exchange (Chlorination) | Copper(I) Chloride (CuCl) masterorganicchemistry.com | Aryl chloride [Ar-Cl] |
| 2 | Halogen Exchange (Bromination) | Copper(I) Bromide (CuBr) masterorganicchemistry.com | Aryl bromide [Ar-Br] |
Multi-step Convergent Synthesis from Simpler Aromatic Precursors
Convergent synthesis involves preparing different fragments of a target molecule separately and then combining them. For complex molecules like this compound, a linear multi-step synthesis starting from a simple, inexpensive precursor is a more common industrial approach.
A practical, large-scale process for a structurally related key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been developed starting from dimethyl terephthalate. thieme-connect.comresearchgate.net This industrial process demonstrates a robust multi-step pathway that can be adapted for the target compound. The key steps include:
Nitration: Introduction of a nitro group onto the aromatic ring.
Hydrolysis: Selective conversion of one ester group to a carboxylic acid.
Hydrogenation: Reduction of the nitro group to an amino group.
Esterification: Conversion of the remaining carboxylic acid to a methyl ester.
Bromination: Introduction of the bromine atom, directed by the existing substituents.
Diazotization/Chlorination: Conversion of the amino group to a chloro group via a Sandmeyer reaction. thieme-connect.comresearchgate.net
This sequence illustrates a powerful strategy where each step sets up the correct reactivity and regioselectivity for the subsequent transformation, ultimately leading to the highly substituted target molecule with a high degree of control and in significant quantities. thieme-connect.com
Ortho-Directed Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a new substituent with high precision. wikipedia.org
In the context of synthesizing this compound, a potential precursor would be methyl 2-chloro-3-methoxybenzoate. In this molecule, both the methoxy (-OCH₃) group and the chloro (-Cl) group can function as DMGs, interacting with the lithium atom of a reagent like n-butyllithium (n-BuLi). wikipedia.orgharvard.edu The methoxy group, in particular, is a well-established and effective DMG. wikipedia.org
The general mechanism involves the coordination of the heteroatom (oxygen in the methoxy group) to the Lewis acidic lithium of the organolithium reagent. wikipedia.org This coordination brings the basic alkyl group of the reagent into proximity with the ortho-hydrogens of the aromatic ring, facilitating deprotonation and the formation of a stable aryllithium intermediate. wikipedia.orgcore.ac.uk The reaction is typically performed at low temperatures, such as -78°C, in an aprotic polar solvent like tetrahydrofuran (B95107) (THF), to maintain the stability of the organometallic intermediate. organic-chemistry.orgnih.gov
For the precursor methyl 2-chloro-3-methoxybenzoate, the directing groups would guide the lithiation to one of the available ortho positions. The relative directing ability of the substituents (methoxy, chloro, and the methyl ester group) and steric factors determine the final site of deprotonation. harvard.educore.ac.uk Following the formation of the targeted aryllithium species at the C-5 position, the introduction of bromine is achieved by adding a suitable electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). This step replaces the lithium atom with a bromine atom, yielding the desired product. wikipedia.org
Process Optimization and Scale-Up Research
The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and product quality. Research in this area focuses on refining catalyst systems, reaction conditions, and methods to control impurities.
Catalyst System Development for Enhanced Yield and Selectivity
For the synthesis of halogenated aromatic compounds, catalyst development is crucial for achieving high yield and regioselectivity. wikipedia.org While the ortho-directed metalation pathway does not require a catalyst for the bromination step itself (as the site is determined by the lithiation), alternative synthetic routes relying on electrophilic aromatic substitution would necessitate a catalyst.
In a traditional electrophilic bromination of a substituted benzoate, a Lewis acid catalyst is often employed to increase the electrophilicity of the brominating agent. masterorganicchemistry.comlkouniv.ac.in Catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) polarize the Br-Br bond, creating a more potent electrophile that can attack the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The choice of catalyst can significantly influence the reaction rate and the distribution of isomers. google.com For industrial processes, developing a catalytic system that is both highly active and easily separable from the product stream is a key objective. Modern approaches also explore heterogeneous catalysts or transition-metal-catalyzed C-H functionalization to improve sustainability and efficiency. nih.govbeilstein-journals.org
| Catalyst System | Relative Reaction Rate | Selectivity for 5-bromo isomer (%) | Key Considerations |
|---|---|---|---|
| None | Low | Moderate | Suitable for highly activated substrates only. |
| FeBr₃ (Lewis Acid) | High | High | Standard catalyst for aromatic bromination. lkouniv.ac.in |
| AlCl₃ (Lewis Acid) | Very High | High | Highly active but can lead to side reactions if not controlled. google.com |
| Iodine (Co-catalyst) | Moderate-High | Very High | Can be used in smaller quantities alongside a primary catalyst. google.com |
| Copper-based Catalysts | Variable | Good | Represents a more modern approach to C-H functionalization. beilstein-journals.org |
Solvent Selection and Reaction Condition Screening for Industrial Applicability
The selection of an appropriate solvent and the optimization of reaction conditions are critical for the successful scale-up of chemical processes. scielo.br For the ortho-directed metalation strategy, the choice of solvent is particularly important as it influences the aggregation state and reactivity of the organolithium reagent. uwindsor.camdpi.com
Polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are favored because they solvate the lithium cation, breaking down the large aggregates in which organolithiums often exist in hydrocarbon solvents. uwindsor.ca This deaggregation leads to more reactive monomeric or dimeric species. mdpi.com However, these solvents have low boiling points and can react with strong bases at elevated temperatures. uwindsor.ca The reaction temperature for lithiation must be kept very low (typically -78 °C) to prevent side reactions, such as solvent degradation or reaction with other functional groups on the substrate. nih.gov
Screening studies are essential to find the optimal balance between reaction rate, yield, and process safety. This involves systematically varying parameters such as temperature, reagent concentration, and addition rates. For industrial applications, factors such as solvent cost, toxicity, and ease of recovery and recycling are also major considerations. science.gov
| Solvent | Typical Temperature (°C) | Effect on Organolithium Reagent | Industrial Applicability Notes |
|---|---|---|---|
| Tetrahydrofuran (THF) | -78 | Strongly coordinating; promotes monomeric species. uwindsor.ca | Effective but requires strict temperature control to avoid side reactions. ias.ac.in |
| Diethyl Ether (Et₂O) | -78 to 0 | Coordinating; deaggregates reagent. uwindsor.ca | Commonly used; high volatility can be a safety concern. |
| Toluene | -78 to 25 | Non-coordinating; reagent remains aggregated. | Higher reaction temperatures possible; lower reactivity. mdpi.com |
| Hexane | -78 to 25 | Non-coordinating; high aggregation. core.ac.uk | Low cost; often used with co-solvents like TMEDA to increase reactivity. organic-chemistry.org |
Mitigation of Side Reactions and Impurity Formation
In any multi-step synthesis, minimizing side reactions and the formation of impurities is paramount for achieving high product purity and yield, which is especially critical in large-scale production. epo.org During the synthesis of this compound, several potential side reactions must be controlled.
If an electrophilic substitution route is used for bromination, the primary challenge is controlling regioselectivity. The existing chloro and methoxy groups direct the incoming electrophile, but a mixture of isomers can still be formed. youtube.com Over-halogenation, leading to the introduction of multiple bromine atoms, is another common side reaction that can be mitigated by careful control of the stoichiometry of the brominating agent and the reaction time. wikipedia.org
In the ortho-directed metalation pathway, potential side reactions include the reaction of the highly basic organolithium reagent with the methyl ester functional group. This can be minimized by conducting the reaction at very low temperatures, which favors the kinetically faster deprotonation of the aromatic ring over the nucleophilic attack at the ester carbonyl. The slow addition of the organolithium reagent is also a standard procedure to maintain a low instantaneous concentration and suppress side reactions. Following the reaction, a carefully designed work-up and purification protocol, such as crystallization or distillation, is essential to remove any remaining impurities and isolate the final product with the required purity specifications for its intended application. thieme-connect.com
Chemical Reactivity and Transformational Chemistry of Methyl 5 Bromo 2 Chloro 3 Methoxybenzoate
Nucleophilic Substitution Reactions Involving Halogen Atoms
Nucleophilic aromatic substitution (SNA r) reactions on the benzene (B151609) ring of Methyl 5-bromo-2-chloro-3-methoxybenzoate are influenced by the nature of the halogen atoms and the electronic effects of the other substituents.
Reactivity of Bromine and Chlorine Substituents towards Various Nucleophiles
In nucleophilic aromatic substitution reactions, the reactivity of aryl halides generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. However, the leaving group ability (I > Br > Cl > F) also plays a role in the subsequent elimination step.
For this compound, the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. The methyl benzoate (B1203000) group, being a moderate deactivator, enhances the electrophilicity of the ring. The methoxy (B1213986) group, while an ortho, para-director in electrophilic substitution, exerts an electron-withdrawing inductive effect that can also influence nucleophilic substitution.
The relative reactivity of the bromine and chlorine atoms towards nucleophiles is a nuanced issue. While chlorine is more electronegative, bromine is a better leaving group. In many palladium-catalyzed cross-coupling reactions, which can be considered a form of nucleophilic substitution on the metal center, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. However, in traditional SNAr reactions, the outcome can depend on the specific nucleophile and reaction conditions. Without direct experimental data for this specific compound, predicting the precise selectivity remains a theoretical exercise.
Intramolecular Cyclization Pathways via Nucleophilic Aromatic Substitution
Intramolecular cyclization via nucleophilic aromatic substitution is a powerful strategy for the synthesis of heterocyclic compounds. For a derivative of this compound to undergo such a reaction, a nucleophilic moiety would need to be introduced into the molecule, typically in a position that allows for a favorable ring-forming reaction (e.g., on an adjacent substituent).
For instance, if the methyl ester were hydrolyzed to a carboxylic acid and then converted to an amide with a nucleophilic side chain, this side chain could potentially displace one of the halogen atoms to form a cyclic product. The regioselectivity of such a cyclization would depend on the relative reactivity of the C-Br and C-Cl bonds under the specific reaction conditions and the length of the tether connecting the nucleophile to the aromatic ring.
Electrophilic Aromatic Substitution Reactions
The position of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the existing substituents.
Directing Effects of Methoxy, Benzoate, Bromo, and Chloro Groups on Substitution Pattern
The directing effects of the substituents on the aromatic ring are as follows:
Methoxy (-OCH₃): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.
Methyl Benzoate (-COOCH₃): A meta-directing deactivating group because the carbonyl group withdraws electron density from the ring.
Bromo (-Br) and Chloro (-Cl): These are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pub
In a polysubstituted benzene ring like this, the directing effects of all substituents must be considered. The methoxy group is the most powerful activating and directing group. The available positions for electrophilic attack are C4 and C6. The C6 position is ortho to the methoxy group and meta to the bromo group. The C4 position is para to the methoxy group and ortho to the bromo group. The chloro and benzoate groups will primarily direct incoming electrophiles to positions that are already substituted. Therefore, the substitution pattern will be predominantly governed by the strongly activating methoxy group, leading to substitution at the C4 and C6 positions. Steric hindrance may also play a role in favoring one position over the other.
Nitration, Sulfonation, and Additional Halogenation Studies
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) at the C4 or C6 position.
Sulfonation: Reaction with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group (-SO₃H) at the C4 or C6 position.
Halogenation: Further bromination or chlorination would also be directed to the C4 or C6 positions by the methoxy group.
The exact ratio of the resulting isomers would depend on the specific reaction conditions, including temperature and the nature of the electrophile.
Cross-Coupling Reactions in Derivatization
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these reactions.
Below is a summary of potential cross-coupling reactions. While specific data for this compound is not available, the table outlines the expected transformations based on established methodologies.
| Cross-Coupling Reaction | Typical Reagents | Expected Product |
| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid (or ester), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Aryl or vinyl group replaces the bromine atom. |
| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | The organic group (R) from the stannane (B1208499) replaces the bromine atom. |
| Heck Reaction | Alkene, Pd catalyst, base (e.g., Et₃N) | A substituted alkene is formed at the position of the bromine atom. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst with a specialized ligand, base | An amino group replaces the bromine atom. organic-chemistry.orgwikipedia.org |
By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively react at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise and controlled derivatization of the molecule.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. tcichemicals.com For this compound, this reaction is anticipated to proceed selectively at the more reactive C-Br bond over the C-Cl bond. This selectivity is a common feature in palladium-catalyzed cross-coupling reactions of polyhalogenated aromatic compounds. nih.gov
The general reaction would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Typical catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], often in combination with phosphine (B1218219) ligands. musechem.com The base, commonly a carbonate or phosphate, is required to activate the boronic acid. tcichemicals.com
While specific research on the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the Suzuki coupling of other bromo-chloro aromatic compounds demonstrates the preferential reaction at the bromine-substituted position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-1,2-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 |
| 2,5-Dibromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 85 |
This table presents data for analogous reactions to illustrate typical conditions and outcomes.
Heck, Sonogashira, and Stille Coupling Investigations
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. youtube.com In the case of this compound, the reaction would likely occur at the C-Br bond to yield a 5-alkenyl-2-chloro-3-methoxybenzoate derivative. The reaction is typically carried out in the presence of a palladium catalyst, a base (often a tertiary amine), and a phosphine ligand. semanticscholar.org The stereoselectivity of the Heck reaction generally favors the formation of the trans isomer. youtube.com
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. youtube.com This reaction would enable the introduction of an alkynyl group at the 5-position of this compound. The reaction is typically performed under mild conditions, using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base which can also serve as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. wikipedia.org This reaction offers a versatile method for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. For this compound, a Stille coupling with an arylstannane would result in the formation of a biaryl compound, with the new aryl group attached at the 5-position. A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org
Table 2: Overview of Plausible Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Internal Alkyne |
| Stille | Organostannane (e.g., Phenyltributyltin) | Pd(PPh₃)₄ | Biaryl |
This table outlines the expected outcomes for various coupling reactions based on general principles.
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction would be a key method for introducing nitrogen-containing substituents at the 5-position of this compound. The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base, such as sodium tert-butoxide. The choice of ligand is critical and can influence the scope of the reaction with respect to both the aryl halide and the amine coupling partner. While specific examples with this compound are not readily found, the general principles of Buchwald-Hartwig amination of aryl bromides are well-established.
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent |
|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane |
| 4-Bromoanisole | Diethylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene |
This table provides representative conditions for the Buchwald-Hartwig amination of various aryl bromides.
Ester Hydrolysis and Transesterification Pathways
The methyl ester group in this compound is susceptible to both hydrolysis and transesterification.
Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-2-chloro-3-methoxybenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The presence of the ortho-chloro substituent may introduce some steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) for complete hydrolysis.
Transesterification: Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) and an acid catalyst would yield Ethyl 5-bromo-2-chloro-3-methoxybenzoate. This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol.
Reduction and Oxidation Chemistry at Various Functional Sites
The various functional groups on this compound exhibit different reactivities towards reducing and oxidizing agents.
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (5-bromo-2-chloro-3-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. The aryl halides can undergo hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This can be achieved through catalytic hydrogenation or with certain metal-based reducing agents. The C-Br bond is generally more susceptible to reduction than the C-Cl bond.
Oxidation: The aromatic ring is generally resistant to oxidation due to the presence of electron-withdrawing halogen and ester groups. However, the methoxy group is an electron-donating group and can activate the ring towards certain oxidative processes. Under harsh oxidative conditions, degradation of the aromatic ring can occur. The primary target for selective oxidation would likely be transformations involving the substituents rather than the aromatic core itself. For instance, oxidative cleavage of the methoxy group is a possibility under specific conditions, though it would require potent reagents.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-2-chloro-3-methoxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments is crucial for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the ester and methoxy (B1213986) substituents. The aromatic region will show two doublets, a consequence of the coupling between the two neighboring aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents (bromo, chloro, methoxy, and methyl ester groups). The methoxy and methyl ester groups will each display a sharp singlet in the upfield region of the spectrum.
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. This includes the carbon atoms of the benzene (B151609) ring, the carbonyl carbon of the ester, and the carbons of the two methyl groups. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the nature and position of the substituents.
Predicted ¹H and ¹³C NMR Data:
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.4 - 7.6 | d |
| Aromatic-H | 7.1 - 7.3 | d |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s |
| Methyl Ester (-COOCH₃) | 3.8 - 4.0 | s |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 164 - 166 |
| C-Cl | 133 - 135 |
| C-Br | 115 - 117 |
| C-OCH₃ | 155 - 157 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-H | 110 - 115 |
| Aromatic C (quaternary) | 130 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl Ester (-COOCH₃) | 50 - 55 |
To confirm the structural assignments, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic proton signals would definitively establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the positions of the substituents. For instance, correlations would be expected between the methoxy protons and the carbon to which the methoxy group is attached, and between the aromatic protons and the neighboring quaternary carbons.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula of this compound (C₉H₈BrClO₃). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
| [M]⁺ | Molecular ion |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
| [M - COOCH₃]⁺ | Loss of the methyl ester group |
| [M - Br]⁺ | Loss of a bromine radical |
| [M - Cl]⁺ | Loss of a chlorine radical |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, would be suitable for this compound. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area. A typical purity specification for a research-grade chemical would be greater than 95% or 98% calpaclab.com.
Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is another effective technique for purity assessment. A capillary GC column with a non-polar or medium-polarity stationary phase would likely provide good separation. When coupled with a mass spectrometer (GC-MS), this method not only assesses purity but also provides mass spectral data for the main component and any impurities, aiding in their identification ijpsr.com.
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile/Carrier Gas | Detection |
| HPLC | C18 reversed-phase | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 254 nm) |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like substituted benzoates. The development of a robust HPLC method for this compound is critical for quality control during synthesis and for detailed research applications.
Reverse-phase HPLC (RP-HPLC) is typically the method of choice for aromatic esters. In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For halogenated aromatic compounds, method development often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govchromforum.org The addition of modifiers like trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of any acidic impurities. chromforum.org
The selection of the stationary phase is also crucial; while C18 columns are widely used, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic and halogenated compounds due to different pi-pi interactions. chromforum.org Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, which for benzoates is typically in the 220-285 nm range. nih.govsielc.com
A potential HPLC method for the analysis of this compound could be developed based on established principles for similar compounds. The parameters would require empirical optimization to achieve the desired resolution, peak symmetry, and analysis time.
Table 1: Illustrative HPLC Method Parameters for Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic esters. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | Allows for the elution of a range of compounds with varying polarities and improves peak shape. nih.govchromforum.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detector | UV-Vis Diode Array Detector (DAD) | Enables monitoring at multiple wavelengths to ensure peak purity and identity. nih.gov |
| Wavelength | ~230 nm (to be optimized) | Aromatic esters typically show strong absorbance in this region. |
| Column Temperature | 30 °C | Temperature control enhances the reproducibility of retention times. chromforum.org |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for volatile and semi-volatile organic molecules. This compound, as a methyl ester, is likely to have sufficient volatility for direct analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov
For related acidic compounds, a derivatization step, such as esterification to form more volatile methyl esters, is often required before GC analysis. gcms.cznih.gov However, since the target compound is already a methyl ester, this derivatization is unnecessary. The analysis would typically involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. ijpsr.com The column, commonly coated with a non-polar stationary phase like 5% polysilarylene, separates components based on their boiling points and interactions with the phase. ijpsr.com
The temperature of the GC oven is often programmed to increase during the analysis, which allows for the efficient elution of compounds with a range of boiling points. The separated components are then detected, with mass spectrometry providing both quantitative data and mass spectra that serve as a molecular fingerprint for structural confirmation. researchgate.netnih.gov
Table 2: Representative GC-MS Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | Capillary column (e.g., ZB-5MS, 30 m x 0.25 mm, 0.25 µm) | A common, robust column for general-purpose analysis of semi-volatile organic compounds. ijpsr.com |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. ijpsr.com |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A typical temperature program to separate the analyte from solvents and potential impurities. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for confident identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. researchgate.net |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the detector. ijpsr.com |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed together in the crystal lattice.
While specific crystallographic data for this compound was not found in a review of available literature, a detailed structural analysis has been published for the closely related compound, Methyl 5-bromo-2-hydroxybenzoate . researchgate.netresearchgate.net The data from this analogous structure offers significant insight into the likely solid-state characteristics of the target compound.
In the study of Methyl 5-bromo-2-hydroxybenzoate, the molecule was found to be nearly planar. researchgate.netresearchgate.net Its crystal structure is organized by O—H⋯O hydrogen bonds that link the molecules into chains. researchgate.netresearchgate.net For this compound, which lacks the hydroxyl group, such hydrogen bonding would not be present. Instead, its crystal packing would be dictated by other intermolecular forces, such as dipole-dipole interactions involving the chloro, bromo, and ester groups, as well as van der Waals forces. The substitution pattern on the benzene ring will heavily influence the molecular conformation and how the molecules arrange themselves to form a stable crystal lattice.
Table 3: Crystallographic Data for the Structurally Similar Compound Methyl 5-bromo-2-hydroxybenzoate researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9829 (8) |
| b (Å) | 9.0950 (19) |
| c (Å) | 12.122 (3) |
| β (°) | 95.162 (9) |
| Volume (ų) | 437.33 (17) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 296 |
| R-factor | 0.058 |
Computational and Theoretical Studies of Methyl 5 Bromo 2 Chloro 3 Methoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the electron distribution and energy levels within the molecule.
A full analysis of Methyl 5-bromo-2-chloro-3-methoxybenzoate would involve calculating its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For a substituted benzene (B151609) ring like this, the HOMO is typically a π-orbital associated with the aromatic system, and the LUMO is a π*-antibonding orbital.
Table 1: Hypothetical Molecular Orbital Properties
| Property | Expected Value/Description | Significance |
|---|---|---|
| HOMO Energy | Negative value (eV) | Relates to ionization potential |
| LUMO Energy | Negative or small positive value (eV) | Relates to electron affinity |
| HOMO-LUMO Gap | Positive value (eV) | Indicates chemical reactivity and stability |
| HOMO Distribution | Primarily on the benzene ring and methoxy (B1213986) group | Identifies sites susceptible to electrophilic attack |
The distribution of electron density in this compound would be non-uniform due to the presence of electronegative atoms (O, Cl, Br). A Molecular Electrostatic Potential (MEP) surface map would visually represent this charge distribution. researchgate.net On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as around the oxygen atoms of the methoxy and ester groups. researchgate.net Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net The halogen atoms would also influence the electrostatic potential, often exhibiting a phenomenon known as a "sigma-hole," where a region of positive potential can exist on the outermost portion of the halogen atom, making it susceptible to nucleophilic interaction.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be used to predict how this compound might react in various chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, studying the hydrolysis of the ester group would involve modeling the approach of a water molecule or hydroxide (B78521) ion and calculating the energy changes as the reaction proceeds through a tetrahedral intermediate.
Conformational Analysis and Molecular Dynamics Simulations
This compound has several rotatable bonds, primarily associated with the methoxy and methyl ester substituents. Conformational analysis would be performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This typically involves systematically rotating the bonds and calculating the energy of each resulting structure. The lowest energy conformer represents the most probable shape of the molecule.
Molecular dynamics (MD) simulations could further investigate the compound's dynamic behavior over time. An MD simulation would show how the molecule moves, vibrates, and changes its conformation at a given temperature, providing a more realistic picture of its behavior in a solution or biological system.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties of this compound from first principles.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the structure.
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be computed. This would help in identifying characteristic peaks, such as the C=O stretch of the ester group and the C-O stretches of the ester and ether linkages.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the wavelengths of light it absorbs in the ultraviolet-visible spectrum. This is related to the HOMO-LUMO energy gap.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Feature | Predicted Wavenumber/Shift |
|---|---|---|
| IR | C=O stretch (ester) | ~1730-1715 cm⁻¹ |
| IR | C-O stretch (ester/ether) | ~1300-1000 cm⁻¹ |
| ¹H NMR | -OCH₃ (methoxy) | ~3.8-4.0 ppm |
| ¹H NMR | -OCH₃ (ester) | ~3.7-3.9 ppm |
| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm |
| ¹³C NMR | C=O (ester) | ~165-175 ppm |
| ¹³C NMR | Aromatic carbons | ~110-160 ppm |
Applications in Advanced Chemical Synthesis
Building Block for Complex Polyaromatic Systems
The halogen substituents on Methyl 5-bromo-2-chloro-3-methoxybenzoate make it an ideal candidate for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of polyaromatic systems. The differential reactivity of the C-Br and C-Cl bonds is a key feature; the carbon-bromine bond is significantly more reactive in typical palladium-catalyzed processes, such as Suzuki, Stille, and Heck couplings, allowing for selective functionalization.
This chemoselectivity enables a stepwise approach to building complex polyaromatic hydrocarbons (PAHs). researchgate.net Initially, the bromo position can be selectively coupled with an arylboronic acid (in a Suzuki reaction), an organotin reagent (in a Stille reaction), or an alkene (in a Heck reaction) while leaving the chloro group intact for subsequent transformations. This second halogen provides a handle for further annulation or extension of the aromatic system, leading to the synthesis of elaborate, multi-ring structures. The methoxy (B1213986) and methyl ester groups can also influence the electronic properties and solubility of the resulting polyaromatic systems.
Table 1: Hypothetical Palladium-Catalyzed Reactions for Polyaromatic Synthesis This table illustrates potential transformations based on known reactivities of similar compounds.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
Precursor in the Synthesis of Heterocyclic Compounds
The strategic placement of reactive sites on this compound also makes it a promising precursor for the synthesis of various heterocyclic compounds. Nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active molecules, can be accessed through palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. rsc.org
The more reactive bromo position can be selectively coupled with a primary or secondary amine, or even an amide, to introduce a nitrogen-containing substituent. Subsequent intramolecular cyclization, potentially involving the ortho-methoxy or methyl ester group, or after further functionalization of the chloro position, could lead to the formation of fused heterocyclic systems. For example, amination followed by a directed C-H activation or a second cross-coupling reaction at the chloro-position could pave the way for the construction of benzodiazepines, quinolines, or other complex heterocyclic scaffolds.
Similarly, oxygen-containing heterocycles could be synthesized. nih.gov For instance, a palladium-catalyzed C-O coupling reaction (a variant of the Buchwald-Hartwig reaction) with a phenol (B47542) at the bromo-position, followed by intramolecular cyclization, could yield dibenzofuran-like structures. The existing methoxy group can also play a role in directing cyclization reactions or be demethylated to a phenol to participate directly in ring formation.
Table 2: Potential Reactions for Heterocycle Synthesis This table illustrates potential transformations based on known reactivities of similar compounds.
| Reaction Type | Reagent | Catalyst System (Example) | Potential Heterocyclic Core |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Carbazole precursor |
| C-O Coupling | Phenol | Pd(OAc)₂, RuPhos, K₃PO₄ | Dibenzofuran precursor |
| Intramolecular Cyclization | (Following amination) | Acid or base catalysis | Fused N-heterocycle |
Role in the Synthesis of Natural Product Analogs and Derivatives
Natural products and their analogs are a cornerstone of drug discovery. The functional group array of this compound makes it a suitable starting material for the synthesis of analogs of natural products, particularly those containing a substituted benzoic acid or anisole (B1667542) moiety.
The ability to selectively functionalize the two different halogen positions allows for the controlled introduction of various side chains and ring systems, mimicking the complex substitution patterns found in nature. For example, the bromo-position could be used as a handle to attach a complex fragment via a Suzuki or Stille coupling, while the chloro-position could be later converted to a different functional group present in a target natural product analog. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages with other complex molecules. The methoxy group is a common feature in many natural products and can be retained or modified as needed. This stepwise and selective functionalization capability is crucial in the lengthy and intricate synthetic sequences often required for natural product synthesis. rsc.org
Table 3: Potential Sequential Functionalization for Natural Product Analog Synthesis This table illustrates a hypothetical sequence of transformations based on known reactivities of similar compounds.
| Step | Reaction Type | Reagent | Purpose |
| 1 | Suzuki Coupling | Complex Boronic Ester | Introduction of a key side chain at the bromo-position. |
| 2 | Ester Hydrolysis | LiOH | Conversion of the methyl ester to a carboxylic acid for amide coupling. |
| 3 | Amide Coupling | Bioactive Amine | Formation of a critical amide bond. |
| 4 | Buchwald-Hartwig Amination | Cyclic Amine | Functionalization of the chloro-position to complete the analog scaffold. |
Medicinal Chemistry Research Applications of Derivatives of Methyl 5 Bromo 2 Chloro 3 Methoxybenzoate
Role as an Intermediate in Pharmaceutical Drug Discovery Programs
Methyl 5-bromo-2-chloro-3-methoxybenzoate and its structural analogs are recognized for their role as crucial intermediates in the synthesis of complex therapeutic agents. An intermediate is a molecule that is created during a chemical reaction and is then used in a subsequent step to produce the final substance. In drug discovery, intermediates are the foundational building blocks for creating novel molecules with potential therapeutic value.
Structurally related compounds, such as 5-bromo-2-chlorobenzoic acid and its derivatives, are pivotal in the development of a family of promising Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. thieme-connect.comresearchgate.net These inhibitors are investigated for the treatment of diabetes. The synthesis of these complex drug candidates often involves multi-step processes where the specific arrangement of bromo, chloro, and carboxyl groups on the benzene (B151609) ring serves as a versatile scaffold for further chemical modifications. For instance, the related compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been the subject of industrial process scale-up research to ensure its efficient and cost-effective production for the manufacturing of SGLT2 inhibitors in preclinical and Phase I studies. thieme-connect.com
The utility of these benzoates as intermediates is highlighted in various patented synthesis routes for drugs like Empagliflozin and Dapagliflozin. google.comgoogle.com In these processes, the intermediate is chemically transformed through reactions such as Friedel-Crafts acylation, reduction, and coupling with glycosides to build the final, pharmacologically active molecule. google.com The presence of the bromine atom is particularly useful as it allows for metal-catalyzed cross-coupling reactions, a powerful tool in medicinal chemistry for creating new carbon-carbon bonds.
Derivatization for Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor Research
The derivatization of benzoate (B1203000) intermediates, including analogs of this compound, is a cornerstone in the discovery of novel SGLT2 inhibitors. SGLT2 is a protein primarily located in the kidneys that is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. Inhibiting this protein leads to the excretion of excess glucose in the urine, a mechanism beneficial for managing type 2 diabetes.
The core structure of many SGLT2 inhibitors consists of a C-aryl glucoside, where a glucose (or glucoside) unit is attached to an aromatic ring system. Benzoate intermediates are essential for constructing this aromatic portion. For example, 5-bromo-2-chlorobenzoic acid is used as a starting material in a synthetic route where it undergoes acylation, reduction, and ultimately coupling with a protected glucose derivative to form the final inhibitor. google.comgoogle.com
A key synthetic strategy involves a palladium-catalyzed cross-coupling reaction between a glucal boronate and a bromo-substituted heterocyclic or aromatic compound to form the C-linked glucoside. nih.gov While the specific derivatization of this compound is not detailed in the provided literature, its structural features—a reactive bromine atom and ester group—make it a suitable candidate for similar transformations. The methoxy (B1213986) and chloro substituents on the phenyl ring play a crucial role in modulating the electronic properties and binding affinity of the final inhibitor to the SGLT2 protein. Research has led to the development of highly potent SGLT2 inhibitors, with some compounds exhibiting an IC50 (a measure of inhibitory strength) as low as 10 nM. nih.gov
| Compound Type | Synthetic Role | Target | Resulting Inhibitor Potency (Example) |
| Bromo-chloro-benzoic acid derivatives | Key intermediate for aromatic core | SGLT2 | IC50 of 10 nM for Benzisothiazole-C-glucoside 16d nih.gov |
| 5-bromo-2-chlorobenzoic acid | Starting material | SGLT2 | Used in synthesis of Empagliflozin and Dapagliflozin intermediates google.comgoogle.com |
Exploration of Potential Antimicrobial Activities of Related Analogs
The investigation into the antimicrobial properties of compounds structurally related to this compound is an active area of research. The presence of halogens, such as bromine and chlorine, on an aromatic ring is a common feature in many compounds exhibiting antimicrobial activity. These halogens can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate bacterial cell membranes.
Studies on flavonoid analogues, which contain substituted aromatic rings, have shown that the type and position of functional groups (including halogens, hydroxyl, and methoxy groups) strongly influence their antimicrobial intensity. longdom.org For instance, certain 3-hydroxy flavone derivatives have demonstrated potent activity against Gram-negative bacteria, while some 3-methyl flavanone derivatives are more active against Gram-positive bacteria. longdom.org
In another study focused on inhibiting the interaction between bacterial RNA polymerase and sigma factors, a critical process for bacterial viability, a class of triaryl derivatives was designed and synthesized. nih.gov The research demonstrated that strategic placement of chloro substituents on the aromatic rings could dramatically improve antimicrobial activity against Streptococcus pneumoniae. One optimized compound, featuring a 5-chloro-2-benzoic acid moiety, showed a minimum inhibitory concentration (MIC) of 1 μg/mL, a significant improvement from the initial hit compound's MIC of 256 μg/mL. nih.gov This highlights the potential of halogenated benzoic acid scaffolds as a basis for developing new antibacterial agents.
Investigations into Potential Anticancer Activities of Related Analogs
Analogs of this compound have been investigated for their potential as anticancer agents. Halogenated organic molecules are of significant interest in oncology research, as the introduction of halogens can modulate a compound's biological activity, metabolic stability, and binding interactions with therapeutic targets.
Research into halogenated benzofuran derivatives has shown that these compounds can exhibit significant cytotoxic activity against various human cancer cell lines. mdpi.com For example, a study evaluated two derivatives, one containing chloro groups and another with bromo and methoxy groups. The bromo-methoxy derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated potent anticancer activity, particularly against liver (HepG2) and lung (A549) cancer cells, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com This compound was found to induce cell death through apoptosis and cause cell cycle arrest. mdpi.com
In a different study, novel benzofuran-triazole analogues were synthesized and screened for their in vitro activity against lung (A-549) and cervical (HeLa) cancer cell lines. nih.gov A derivative with a 2-(trifluoromethyl)benzyl substituent showed outstanding activity against both cell lines, proving to be a potent inhibitor of cancer cell growth. nih.gov These findings underscore the therapeutic potential of complex molecules built upon halogenated aromatic scaffolds.
| Analog Class | Cancer Cell Line | Observed Activity (IC50) | Reference |
| Halogenated Benzofuran | HepG2 (Liver) | 3.8 ± 0.5 μM | mdpi.com |
| Halogenated Benzofuran | A549 (Lung) | 3.5 ± 0.6 μM | mdpi.com |
| Benzofuran-Triazole | A-549 (Lung) | Potent growth inhibition | nih.gov |
| Benzofuran-Triazole | HeLa (Cervical) | Potent growth inhibition | nih.gov |
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) Derivation
Enzyme inhibition studies are crucial for understanding how a molecule exerts its therapeutic effect. For derivatives of this compound, a primary focus has been the inhibition of SGLT2. Structure-Activity Relationship (SAR) studies systematically modify the chemical structure of a lead compound to determine which parts of the molecule are essential for its biological activity.
In the development of SGLT2 inhibitors, SAR studies have revealed key insights. A series of benzisothiazole- and indolizine-β-d-glucopyranoside inhibitors were synthesized and evaluated. nih.gov The research found that the nature and substitution pattern of the aromatic (aglycone) portion, derived from intermediates like bromo-chloro-benzoates, significantly impacted inhibitory potency. The synthesis of these analogs allowed for a detailed exploration of how different substituents on the aromatic ring interact with the SGLT2 enzyme, leading to the identification of compounds with high potency and selectivity. nih.gov
Similarly, SAR studies on a class of compounds designed to enhance NF-κB activation identified that bromo-substituted analogs were active and could be used for further chemical modification. nih.gov The study systematically replaced methyl groups with bromo substituents, demonstrating that such changes were tolerated and maintained the desired biological activity. This process is fundamental to medicinal chemistry, allowing researchers to fine-tune a molecule's properties to optimize its efficacy and selectivity for a specific biological target.
Ligand Binding Affinity Studies and Molecular Interaction Profiling
Understanding how a drug molecule (a ligand) binds to its target protein is fundamental to rational drug design. Ligand binding affinity studies and molecular interaction profiling are used to characterize these interactions at the molecular level.
For analogs related to this compound, molecular docking studies have been employed to predict and analyze their binding to target enzymes. In research on anticancer benzofuran-triazole analogues, molecular docking was performed against extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), two proteins implicated in cancer progression. nih.gov The results of these computational studies were in strong agreement with the experimental in vitro anticancer activity, helping to rationalize the observed biological effects at a molecular level. nih.gov
Spectroscopic techniques are also used to study molecular interactions. The interaction between two methyl benzoate derivatives and the model transport protein bovine serum albumin (BSA) was investigated using steady-state and time-resolved fluorescence spectroscopy. mdpi.com These studies revealed that the methyl benzoate derivatives could quench the intrinsic fluorescence of BSA, indicating binding. The data suggested that the tryptophan residue of BSA is primarily involved in the specific interactions, leading to the formation of a complex between the small molecule and the protein. mdpi.com Such studies are vital for understanding the pharmacokinetics of a drug, as binding to plasma proteins like albumin can significantly affect its distribution and availability in the body.
Materials Science Research Applications of Derivatives of Methyl 5 Bromo 2 Chloro 3 Methoxybenzoate
Synthesis of Advanced Polymeric Materials
There is currently a lack of specific research literature detailing the use of Methyl 5-bromo-2-chloro-3-methoxybenzoate derivatives as monomers or precursors for the synthesis of advanced polymeric materials. The functional groups on the benzene (B151609) ring could potentially be modified to introduce polymerizable moieties, opening pathways to new polymers with specific optical, thermal, or electronic properties. However, published studies demonstrating such syntheses and characterizing the resulting polymers are not available at this time.
Development of Novel Liquid Crystalline Compounds
The molecular structure of this compound does not inherently suggest liquid crystalline behavior. For it to be a component of a liquid crystal, it would typically need to be chemically modified to create a more rigid, elongated molecular structure (a mesogen). This could involve reactions that extend the molecular axis and introduce groups that promote the formation of liquid crystalline phases. A thorough search of scientific databases does not yield any studies where derivatives of this specific compound have been utilized for the design and synthesis of new liquid crystalline materials.
Fabrication of Functional Organic Electronic Materials
The field of organic electronics relies on molecules with specific electronic properties, often containing extended π-conjugated systems. While the aromatic core of this compound could serve as a building block, significant chemical modifications would be necessary to impart the desired conductivity, semiconductivity, or light-emitting properties required for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). At present, there is no published research detailing the synthesis or characterization of functional organic electronic materials derived from this compound.
Patent Landscape and Intellectual Property Pertaining to Methyl 5 Bromo 2 Chloro 3 Methoxybenzoate
Analysis of Synthetic Process Patents
Patents detailing the synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate describe a multi-step chemical process. A key synthetic route involves the transformation of a precursor molecule through diazotization followed by a Sandmeyer reaction.
| Patent Number | Assignee | Summary of Synthetic Process |
|---|---|---|
| US 9,371,303 B2 | Korea Research Institute of Chemical Technology | Describes the synthesis of this compound from Methyl 2-amino-5-bromo-3-methoxybenzoate via a diazotization and Sandmeyer reaction. googleapis.com |
| EP 2714032 B1 | Korea Research Institute of Chemical Technology | Details a similar synthetic method involving the conversion of an amino group to a chloro group using sodium nitrite (B80452) and copper(I) chloride. googleapis.com |
| WO 2017/217792 A1 | Daewoong Pharmaceutical Co., Ltd. | References the use of this compound as a starting material and mentions its synthesis can be performed according to methods disclosed in prior art, such as US 2015/0152075 A1. google.com |
Review of Medicinal Chemistry and Pharmaceutical Use Patents
The primary utility of this compound, as highlighted in the patent literature, is as a key building block in the synthesis of sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors. googleapis.comgoogleapis.com These inhibitors are a class of drugs used in the management of type 2 diabetes. googleapis.comgoogleapis.com
Patents such as US 9,371,303 B2 and EP 3663292 B1 disclose the use of this compound in the preparation of novel diphenylmethane (B89790) derivatives that exhibit SGLT2 inhibitory activity. googleapis.comgoogle.com The compound is typically hydrolyzed to its corresponding carboxylic acid, 5-bromo-2-chloro-3-methoxybenzoic acid, which then undergoes further reactions to be incorporated into the final active pharmaceutical ingredient. google.comgoogle.com The ultimate goal of these patents is the development of new therapeutic agents for the prevention and treatment of metabolic disorders, with a particular focus on diabetes. googleapis.comgoogleapis.com
| Patent Number | Assignee | Claimed Therapeutic Application |
|---|---|---|
| US 9,371,303 B2 | Korea Research Institute of Chemical Technology | As an intermediate for compounds with inhibitory activity against SGLT2 for preventing or treating metabolic disorders, particularly diabetes. googleapis.com |
| EP 3663292 B1 | Daewoong Pharmaceutical Co., Ltd. | Use in the production of diphenylmethane derivatives as SGLT inhibitors. google.com |
| WO 2017/217792 A1 | Daewoong Pharmaceutical Co., Ltd. | As a starting material for diphenylmethane derivatives useful as inhibitors of SGLT. google.com |
Examination of Materials Science-Related Patent Applications
A thorough review of the existing patent landscape for this compound indicates that its intellectual property is exclusively within the domain of medicinal chemistry and pharmaceuticals. At present, there are no discernible patent applications or granted patents that describe the use of this compound in the field of materials science. The current patented applications are solely focused on its role as an intermediate in the synthesis of biologically active molecules.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The industrial and laboratory-scale synthesis of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. Future research on Methyl 5-bromo-2-chloro-3-methoxybenzoate will likely focus on developing synthetic pathways that are not only economically viable but also environmentally benign.
Emerging opportunities lie in the application of novel catalytic systems and process optimization. Research could be directed towards:
Catalytic Halogenation: Investigating highly regioselective catalytic systems (e.g., using zeolites or metal-organic frameworks) to control the precise placement of bromine and chlorine atoms on the aromatic ring, thereby minimizing the formation of unwanted by-products.
Flow Chemistry: Transitioning from batch processing to continuous flow reactors. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and reduced waste.
Bio-catalysis: Exploring the use of enzymes or engineered microorganisms to perform specific synthetic transformations. While challenging for complex halogenated aromatics, bio-catalysis represents a frontier in sustainable synthesis.
Alternative Solvents and Energy Sources: Research into the use of greener solvents (e.g., ionic liquids, supercritical fluids, or water-based systems) and alternative energy inputs like microwave irradiation or sonication could significantly reduce the environmental footprint of the synthesis. mdpi.comsciprofiles.com
A comparative table of potential synthetic strategies is outlined below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Advanced Catalysis | High regioselectivity, reduced by-product formation, catalyst recyclability. | Development of novel catalysts for selective C-H halogenation. |
| Continuous Flow Chemistry | Improved yield and purity, enhanced safety, easier scale-up. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for halogenation and esterification. |
| Green Solvents/Energy | Reduced use of volatile organic compounds, lower energy consumption. | Screening of sustainable solvent systems and energy-efficient protocols. |
These avenues of research aim to create more efficient and sustainable methods for producing this compound, making it a more accessible and cost-effective building block for further applications.
Exploration of Undiscovered Bioactive Derivatives and Their Therapeutic Potential
Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. While related compounds like 5-bromo-2-chlorobenzoic acid are known key intermediates in the synthesis of SGLT-2 inhibitors for diabetes treatment, the therapeutic potential of derivatives stemming directly from this compound remains largely unexplored. google.comthieme-connect.com
Future research will focus on using this compound as a starting point to generate libraries of novel molecules for biological screening. The distinct electronic and steric properties conferred by the bromo, chloro, and methoxy (B1213986) groups can be systematically modified to probe structure-activity relationships (SAR).
Key opportunities include:
Derivatization via Cross-Coupling: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide array of substituents (aryl, alkyl, amino groups, etc.). This functionalization can lead to the discovery of compounds with novel biological activities.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. These modifications can significantly impact a molecule's pharmacokinetic properties, such as solubility and cell permeability.
Targeting New Therapeutic Areas: While the SGLT-2 inhibitor space is a known application for similar intermediates, new derivatives could be screened against a broad range of biological targets. thieme-connect.com Potential areas of interest, based on the general activity of halogenated aromatics, include oncology, infectious diseases, and neurodegenerative disorders. For instance, some benzydamine (B159093) derivatives, which can be synthesized from related nitrobenzoates, show potential as anti-cancer agents. sn-tin.com
The table below outlines potential derivative classes and their hypothetical therapeutic applications.
| Derivative Class | Synthetic Modification | Potential Therapeutic Target/Area |
| Bi-aryl Compounds | Suzuki coupling at the bromo position. | Kinase inhibitors (Oncology) |
| N-Aryl Amides | Hydrolysis of ester followed by amide coupling. | Ion channel modulators (Neurology) |
| Alkynyl Benzoates | Sonogashira coupling at the bromo position. | Antiviral or antifungal agents. |
| Substituted Anilines | Buchwald-Hartwig amination at the bromo position. | GPCR ligands (Various diseases) |
Systematic exploration of these derivatives, coupled with high-throughput screening, could uncover new classes of bioactive compounds with significant therapeutic potential.
Advanced Catalytic Applications in Functionalization and Derivatization
Beyond its potential in drug discovery, this compound can serve as a valuable platform molecule for the synthesis of complex organic materials and fine chemicals. The presence of multiple, electronically distinct functional groups allows for selective and sequential chemical transformations, a key goal in modern organic synthesis.
Future research in this area will likely concentrate on leveraging the differential reactivity of the C-Br and C-Cl bonds and the directing effects of the methoxy and ester groups.
Selective Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to perform sequential functionalization, first at the bromo position and subsequently at the chloro position under more forcing conditions. This provides a powerful tool for constructing highly complex, multi-substituted aromatic systems.
Directed Ortho-Metalation (DoM): The methoxy and ester groups can direct lithiation to adjacent positions on the aromatic ring, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of new functional groups with high regioselectivity, further expanding the synthetic utility of the scaffold.
Synthesis of Novel Ligands and Materials: The complex substitution pattern makes this molecule an interesting candidate for incorporation into larger structures such as ligands for catalysis, organic light-emitting diodes (OLEDs), or functional polymers. Advanced functionalization techniques are key to creating novel materials with tailored properties. numberanalytics.comnih.gov
The development of advanced, chemoselective catalytic methods will be crucial to unlocking the full synthetic potential of this polysubstituted aromatic compound, enabling the construction of molecules that are currently difficult to access.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and synthetic pathways. nih.govmdpi.com For a molecule like this compound, these computational tools offer significant opportunities to accelerate research and development.
Future directions for integrating AI and ML include:
Predictive QSAR Models: By generating a virtual library of derivatives and calculating their physicochemical properties, ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Reaction Optimization and Prediction: AI tools can be trained on vast databases of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation. digitellinc.com This can significantly reduce the amount of empirical experimentation needed to develop efficient synthetic routes for new derivatives. For example, AI can help predict the site selectivity in halogenation reactions, a critical aspect of synthesizing the parent compound itself. digitellinc.com
De Novo Molecular Design: Generative AI models can design entirely new molecules based on a desired set of properties (e.g., high binding affinity to a specific protein target, good solubility). Using the this compound scaffold as a starting point, these models could generate novel, patentable drug candidates.
Retrosynthesis Planning: AI-powered retrosynthesis software can propose viable synthetic pathways for complex target molecules derived from this starting material. nih.gov This assists chemists in designing efficient and logical synthetic strategies.
The synergy between computational modeling and experimental chemistry will be pivotal. AI can guide experimental efforts, while experimental data, in turn, serves to refine and improve the predictive power of the AI models, creating a powerful cycle of innovation. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 5-bromo-2-chloro-3-methoxybenzoate in laboratory settings?
- Methodological Answer :
- Skin/eye protection : Use nitrile gloves inspected for integrity before use; employ proper glove removal techniques to avoid contamination. Wear chemical-resistant lab coats and safety goggles.
- Respiratory protection : Use fume hoods to minimize inhalation risks, especially during synthesis or reactions generating aerosols.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Dispose of waste following institutional hazardous material guidelines.
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
- Stepwise functionalization : Start with a benzoic acid derivative, sequentially introducing bromine, chlorine, and methoxy groups via electrophilic substitution. Methyl esterification is typically achieved using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
- Selective bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize side reactions.
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Reaction parameter optimization :
- Temperature control : Maintain sub-ambient temperatures during halogenation to reduce polyhalogenation byproducts.
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) for regioselective methoxy group introduction.
- Purification strategies : Use column chromatography with gradients of hexane/ethyl acetate (8:2 to 7:3) to isolate the target compound from positional isomers.
Q. How does the substitution pattern of this compound influence its biological activity compared to analogs?
- Methodological Answer :
- Comparative analysis :
| Compound | Functional Groups | Observed Activity |
|---|---|---|
| Methyl 5-bromo-2-methylbenzoate | Br (C5), CH₃ (C2) | Limited anticancer activity |
| Methyl 3-bromo-2-methylbenzoate | Br (C3), CH₃ (C2) | Moderate antimicrobial activity |
| Target compound | Br (C5), Cl (C2), OCH₃ (C3) | Enhanced enzyme inhibition (e.g., kinase assays) due to electron-withdrawing groups |
- Mechanistic insight : The chlorine and methoxy groups increase electrophilicity at C2 and C3, enhancing binding to cysteine residues in target proteins.
Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₇BrClO₃) with <2 ppm error to distinguish from isomers.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions by correlating ¹H-¹³C couplings. For example, HMBC can confirm methoxy group connectivity to C3.
Q. How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Retrosynthesis software : Use AI-driven platforms (e.g., Synthia) to identify feasible Suzuki-Miyaura coupling partners. Prioritize boronic acids with meta-substituents to avoid steric clashes.
- DFT calculations : Model transition states to predict regioselectivity in Buchwald-Hartwig aminations, focusing on halogen-metal exchange kinetics.
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
